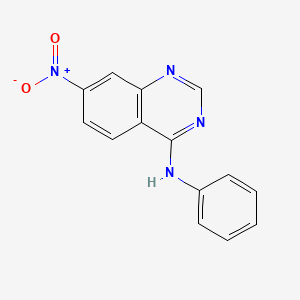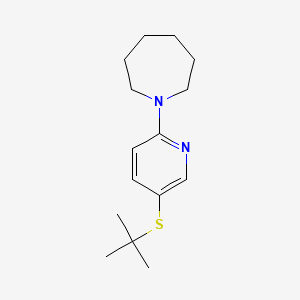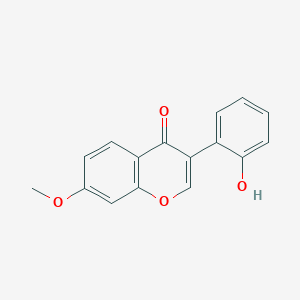![molecular formula C19H15NO B11850239 2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-64-4](/img/structure/B11850239.png)
2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-1-(p-tolil)indeno[1,2-b]pirrol-4(1H)-ona es un complejo compuesto orgánico que pertenece a la familia del indeno-pirrol. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo indeno-pirrol fusionado con un grupo metilo y un grupo p-tolil unidos. La presencia de estos grupos funcionales imparte propiedades químicas específicas y reactividad al compuesto, lo que lo hace de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-1-(p-tolil)indeno[1,2-b]pirrol-4(1H)-ona generalmente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo Indeno-Pirrol: El paso inicial implica la ciclización de precursores apropiados para formar el núcleo indeno-pirrol. Esto se puede lograr a través de una serie de reacciones de condensación y ciclización.
Introducción del grupo metilo: El grupo metilo se introduce mediante reacciones de alquilación, a menudo usando yoduro de metilo o agentes alquilantes similares en presencia de una base.
Unión del grupo p-Tolil: El grupo p-tolil se introduce mediante una reacción de alquilación de Friedel-Crafts, usando cloruro de p-tolil y un catalizador de ácido de Lewis como el cloruro de aluminio.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-1-(p-tolil)indeno[1,2-b]pirrol-4(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrofílica o nucleofílica, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la bromación.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
2-Metil-1-(p-tolil)indeno[1,2-b]pirrol-4(1H)-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos materiales y compuestos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados, incluidos polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-1-(p-tolil)indeno[1,2-b]pirrol-4(1H)-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de la enfermedad o modular la actividad del receptor para producir efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-4-aril-5-oxo-4,5-dihidro-1H-indeno[1,2-b]piridina: Estructura similar pero con diferentes grupos funcionales.
3-((4-Metilpiperazin-1-il)metil)-1-octil-5-(p-tolil)-1H-pirrolo[2,3-c]piridina: Contiene un núcleo pirrolo-piridina con sustituyentes similares.
Singularidad
2-Metil-1-(p-tolil)indeno[1,2-b]pirrol-4(1H)-ona es único debido a su estructura específica del núcleo indeno-pirrol y la presencia de grupos metilo y p-tolil. Esta combinación única imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
112807-64-4 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylphenyl)indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C19H15NO/c1-12-7-9-14(10-8-12)20-13(2)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-11H,1-2H3 |
Clave InChI |
VCSNRGIXSSNUBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC3=C2C4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)





